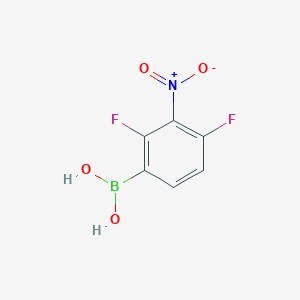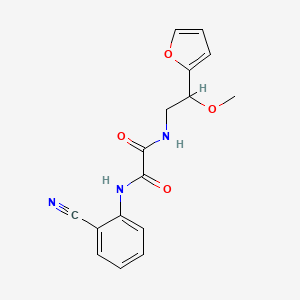![molecular formula C15H16N2O4 B2465081 4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid CAS No. 1049710-99-7](/img/structure/B2465081.png)
4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: : This compound is synthesized through a multi-step organic process, starting with the preparation of the imidazo[1,5-b]isoquinoline core. The core is often synthesized through a series of condensation reactions involving diamines and ketoacids under controlled pH conditions. The final product, 4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid, is achieved by introducing the butanoic acid group via esterification followed by hydrolysis.
Industrial Production Methods: : On an industrial scale, the synthesis leverages bulk chemical reactions, utilizing large reaction vessels and optimized catalysts to enhance yield. Control of temperature, pressure, and pH is crucial in these large-scale operations to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: : This compound can undergo various types of reactions including oxidation, reduction, and substitution. Oxidation and reduction reactions alter the compound’s oxidation state, potentially leading to derivatives with different biological activities. Substitution reactions, involving nucleophiles or electrophiles, are critical in modifying the core structure.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. These reactions typically occur under controlled laboratory conditions, such as specific temperatures, inert atmospheres (like nitrogen or argon), and specific solvent systems.
Major Products Formed: : The products formed depend on the specific reactions undertaken. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a range of structurally diverse analogs.
科学的研究の応用
Chemistry: : In chemistry, this compound serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It is investigated for its potential roles in biological pathways and its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : There’s interest in its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: : Its unique properties make it a candidate for applications in material science, including the development of novel polymers and nanomaterials.
Mechanism of Action: : The compound exerts its effects through specific interactions with molecular targets, often binding to enzymes or receptors and modulating their activity. This can involve inhibition or activation of biological pathways, affecting cellular functions such as metabolism, signal transduction, and gene expression. The exact molecular targets and pathways involved can vary, and ongoing research aims to elucidate these mechanisms in greater detail.
類似化合物との比較
Similar Compounds: : Analogous compounds include other imidazo[1,5-b]isoquinolin derivatives and substituted butanoic acids.
Uniqueness: : What sets 4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid apart is its combination of the imidazo[1,5-b]isoquinoline core with the butanoic acid group, offering a distinct chemical profile that impacts its reactivity and potential applications. This unique structure may enhance its binding affinity and specificity for certain biological targets, offering advantages over similar compounds in certain contexts.
Dive into any section for more specific details, and I'm here to add as much as you need!
特性
IUPAC Name |
4-(1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(19)6-3-7-16-14(20)12-8-10-4-1-2-5-11(10)9-17(12)15(16)21/h1-2,4-5,12H,3,6-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQRMIRAILXDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(C(=O)N2CC3=CC=CC=C31)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2464998.png)



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2465007.png)


![4-methanesulfonyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2465013.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide](/img/structure/B2465015.png)

![N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2465017.png)

![ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2465020.png)
![methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2465021.png)
